molecular formula C15H16O6S B2870221 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate CAS No. 19140-16-0

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate

Cat. No.: B2870221
CAS No.: 19140-16-0
M. Wt: 324.35
InChI Key: IRTMOCCPOUIARV-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a methoxy group attached to a phenyl ring and a dimethoxybenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate typically involves the reaction of 4-methoxyphenol with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and amines substituted derivatives.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include partially or fully hydrogenated aromatic compounds.

Scientific Research Applications

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

    2,5-Dimethoxy-4-methylbenzaldehyde: Used in the preparation of phenylamine derivatives with potential psychotomimetic properties.

    Lawesson’s Reagent: Used as a thiation agent in organic synthesis.

Uniqueness

4-Methoxyphenyl 2,5-dimethoxybenzenesulfonate is unique due to its combination of methoxy and sulfonate groups, which confer specific reactivity and properties

Properties

IUPAC Name

(4-methoxyphenyl) 2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6S/c1-18-11-4-6-12(7-5-11)21-22(16,17)15-10-13(19-2)8-9-14(15)20-3/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTMOCCPOUIARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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